3-Butoxypropionitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

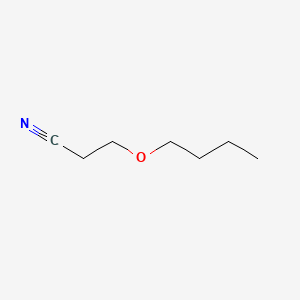

Structure

3D Structure

Propiedades

IUPAC Name |

3-butoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVNJBFNHGQUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064519 | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-71-3 | |

| Record name | 3-Butoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6959-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxypropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTOXYPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTU64QM74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxypropionitrile: Synthesis, Properties, and Handling

This guide provides a comprehensive technical overview of 3-Butoxypropionitrile, a niche chemical compound with potential applications in specialized organic synthesis. Given its status as a less common derivative in the alkoxypropionitrile family, this document synthesizes established chemical principles and extrapolates data from closely related analogues to offer a robust working knowledge for researchers, chemists, and drug development professionals.

Introduction: Understanding the Alkoxypropionitriles

Alkoxypropionitriles are a class of organic compounds characterized by an ether linkage and a nitrile functional group. Their general structure, R-O-CH₂CH₂-C≡N, imparts a unique combination of polarity, hydrogen bond accepting capability, and reactivity. While the methoxy and ethoxy derivatives are well-documented, this compound represents a higher aliphatic homologue, offering altered solubility and thermal properties that may be advantageous in specific synthetic contexts. This guide will focus on the practical aspects of its synthesis, predicted physicochemical properties, and essential safety protocols.

Molecular Structure and Identification

The core structure of this compound consists of a butyl ether group attached to a propionitrile backbone.

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.18 g/mol

Synonyms: 3-Butoxypropanenitrile, n-Butyl-2-cyanoethyl ether

CAS Number: While a specific CAS number for this compound is not widely cited in major chemical databases, related compounds like 3-Methoxypropionitrile (110-67-8) and 3-Ethoxypropionitrile (2141-62-0) are well-documented[1][2].

Synthesis via Cyanoethylation

The most direct and established method for preparing 3-alkoxypropionitriles is through the cyanoethylation of the corresponding alcohol. This reaction is a classic example of a Michael addition, where a nucleophile—in this case, the butoxide anion—adds to the β-carbon of an α,β-unsaturated compound, acrylonitrile[3].

Reaction Mechanism and Rationale

The cyanoethylation of n-butanol is typically catalyzed by a base, which deprotonates the alcohol to form the more nucleophilic butoxide anion. The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack[4]. The reaction is generally exothermic and proceeds readily[5].

The mechanism involves three key steps:

-

Deprotonation: A basic catalyst (e.g., sodium hydroxide) removes a proton from n-butanol to form the sodium butoxide nucleophile.

-

Nucleophilic Attack: The butoxide anion attacks the electrophilic β-carbon of acrylonitrile, breaking the π-bond.

-

Protonation: The resulting carbanion is protonated by a proton source (in this case, another molecule of n-butanol or trace water) to yield the final this compound product and regenerate the butoxide catalyst.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system adapted from general procedures for the cyanoethylation of alcohols[6]. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of n-butanol.

Materials:

-

n-Butanol

-

Acrylonitrile

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Inert solvent (e.g., Dioxane or Tetrahydrofuran, optional)

-

Glacial Acetic Acid (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel in a well-ventilated fume hood.

-

Catalyst Preparation: To the flask, add n-butanol. While stirring, add a catalytic amount of sodium hydroxide (approx. 1-2% molar equivalent). The mixture may warm slightly as the butoxide forms.

-

Addition of Acrylonitrile: Slowly add acrylonitrile dropwise via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If necessary, use a water bath for cooling[5].

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (the temperature will depend on the boiling points of the reactants, approximately 80-100°C) for 2-4 hours. Monitor the reaction for the disappearance of starting material.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst by adding glacial acetic acid dropwise until the mixture is neutral (test with pH paper).

-

Workup: If a solvent was used, remove it under reduced pressure. The crude product can be washed with water to remove salts and any remaining n-butanol. Separate the organic layer.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the liquid by vacuum distillation to obtain pure this compound.

Physicochemical Properties

As specific experimental data for this compound is scarce, the following properties are estimated based on trends observed in its lower homologues, 3-methoxypropionitrile and 3-ethoxypropionitrile, and related structures.

| Property | Estimated Value | Rationale / Comparison |

| Boiling Point | ~185-195 °C | Higher than 3-methoxypropionitrile (164-165°C) and 3-ethoxypropionitrile due to increased molecular weight and van der Waals forces[7]. |

| Density | ~0.91 g/mL at 20°C | Slightly lower than 3-methoxypropionitrile (0.94 g/cm³) due to the larger, less dense butyl group relative to the methyl group[7]. |

| Solubility in Water | Sparingly soluble | Solubility is expected to be significantly lower than 3-methoxypropionitrile (540 g/L) due to the increased hydrophobic character of the butyl chain. |

| Appearance | Colorless liquid | Consistent with other short-chain alkoxypropionitriles[8]. |

| Refractive Index | ~1.41 | Expected to be slightly higher than 3-methoxypropionitrile (n20/D 1.403)[8]. |

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal CH₃, and multiplets between 1.3-1.6 ppm and a triplet around 3.5 ppm for the three CH₂ groups) and the propionitrile moiety (two triplets, one around 3.6 ppm for the -O-CH₂- group and one around 2.6 ppm for the -CH₂-CN group). The integration of these signals should correspond to a 3:2:2:2:2:2 proton ratio.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon will appear downfield (around 118-120 ppm). The carbons of the butyl group and the two ethyl carbons of the propionitrile moiety will appear in the aliphatic region (approximately 13-70 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2245 cm⁻¹ , which is indicative of the C≡N (nitrile) stretch[9]. It will also show strong C-H stretching bands just below 3000 cm⁻¹ and a characteristic C-O-C (ether) stretching band in the region of 1100-1150 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the consumption of the starting n-butanol.

Applications and Field Insights

While not widely used commercially, this compound holds potential in several areas of organic synthesis:

-

Specialty Solvent: Its higher boiling point and different solubility profile compared to its methoxy and ethoxy counterparts could make it a useful solvent for specific reactions requiring higher temperatures or different miscibility properties.

-

Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid (3-butoxypropanoic acid), reduced to an amine (3-butoxypropylamine), or used in various cycloaddition reactions. This makes it a versatile building block for introducing a butoxypropyl moiety into more complex molecules, which could be of interest in the synthesis of novel pharmaceutical or agrochemical candidates. The butoxy group can increase the lipophilicity of a target molecule, potentially influencing its biological activity and pharmacokinetic properties.

Safety, Handling, and Trustworthiness

Hazard Assessment:

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can release hydrogen cyanide upon decomposition (e.g., in a fire) or metabolism[11].

-

Irritation: Expected to cause skin and serious eye irritation[5].

-

Flammability: Likely a combustible liquid, with a flash point higher than its lower homologues[5].

Self-Validating Handling Protocol:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Eyewash stations and safety showers must be readily accessible[5].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong acids, strong bases, and oxidizing agents[5]. Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- Wikipedia. (n.d.). Cyanoethylation.

- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- Feit, B. A., & Zilkha, A. (1962). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 27(12), 4374-4377.

- Airgas. (2017). Propionitrile Safety Data Sheet.

- ResearchGate. (2012). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin.

- ACS Publications. (n.d.). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry.

- PubChem. (n.d.). Propanenitrile, 3-ethoxy-.

- PubChem. (n.d.). Propanenitrile, 3-methoxy-.

- Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9).

- NIST. (n.d.). Propanenitrile, 3-methoxy-.

- PubChem. (n.d.). Butyl 3-butoxypropanoate.

- NIST. (n.d.). Propanenitrile, 3-hydroxy-.

- Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS.

- PubChem. (n.d.). 3-(tert-Butylsulfanyl)propanenitrile.

- PubChem. (n.d.). Butanenitrile, 3-imino-.

Sources

- 1. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanenitrile, 3-ethoxy- | C5H9NO | CID 16501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. echemi.com [echemi.com]

- 9. BUTYRONITRILE(109-74-0) IR Spectrum [m.chemicalbook.com]

- 10. airgas.com [airgas.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3-Butoxypropionitrile from Acrylonitrile

Introduction

3-Butoxypropionitrile is a valuable chemical intermediate characterized by the presence of both a nitrile and an ether functional group. This unique structure makes it a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The most direct and industrially significant route to its synthesis is the base-catalyzed cyanoethylation of n-butanol with acrylonitrile. This guide provides an in-depth exploration of this reaction, offering field-proven insights into its mechanism, optimization, execution, and safety protocols for researchers and drug development professionals.

The Core Chemistry: Base-Catalyzed Cyanoethylation

The synthesis of this compound is a classic example of a conjugate addition reaction, specifically a Michael-type addition.[1][2] In this process, a nucleophile—in this case, the butoxide ion—adds to an α,β-unsaturated carbonyl compound, which is acrylonitrile.[1]

The Reaction Mechanism

The cyanoethylation of an alcohol requires a basic catalyst to proceed at an appreciable rate.[3][4] The mechanism involves three principal steps:

-

Deprotonation: A strong base (B⁻) removes the acidic proton from n-butanol to generate a nucleophilic butoxide anion (CH₃(CH₂)₃O⁻). This step is crucial as the butoxide anion is a significantly stronger nucleophile than the neutral butanol molecule.

-

Nucleophilic Attack: The highly nucleophilic butoxide anion attacks the β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack.[3] This results in the formation of a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is rapidly protonated by a proton source, which is typically the conjugate acid of the base (HB) or a molecule of the starting alcohol, to yield the final product, this compound, and regenerate the catalyst.

The overall reaction is as follows:

YH + H₂C=CH−CN ⟶ Y−CH₂−CH₂−CN[1]

Where YH is n-butanol.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount for achieving high yield and selectivity. The reaction is typically catalyzed by strong bases.[3]

-

Alkali Metal Hydroxides and Alkoxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and their corresponding alkoxides (e.g., sodium butoxide) are effective and widely used. Kinetic studies have shown that the reaction rate is first order in both the alkoxide anion and acrylonitrile.[5][6] The rate increases with the basicity of the alkoxide anion.[6]

-

Quaternary Ammonium Hydroxides: Strongly basic quaternary ammonium hydroxides, such as benzyltrimethylammonium hydroxide (Triton B), are particularly effective catalysts for this transformation.[7]

-

Solid Base Catalysts: For greener and more industrially scalable processes, solid base catalysts like anion exchange resins (e.g., Amberlyst A-21) or alkali metals supported on alumina can be employed.[3][6] These offer advantages in terms of simplified product workup and catalyst recyclability.

Process Optimization and Protocol Validation

Achieving optimal conversion and yield requires careful control over several experimental parameters. The reaction is often exothermic, necessitating temperature management to prevent runaway reactions and minimize side products.[4]

Key Reaction Parameters

-

Temperature: The reaction is typically conducted at moderately elevated temperatures, often in the range of 40-70°C, to ensure a reasonable reaction rate without promoting the unwanted polymerization of acrylonitrile.[7]

-

Stoichiometry: A slight excess of one reactant is often used to drive the reaction to completion. Using an excess of n-butanol can help maximize the conversion of the more hazardous and expensive acrylonitrile. Molar ratios of acrylonitrile to alcohol ranging from 1:1 to 1:1.3 are common.[7]

-

Solvent: While the reaction can be run using n-butanol as both reactant and solvent, inert solvents like tetrahydrofuran (THF), dioxane, or toluene can be used to aid in temperature control and modify reactant concentrations.[7] Solvent-free conditions are often preferred from an environmental and process efficiency standpoint.[8]

Summary of Reaction Conditions

| Parameter | Recommended Range | Rationale & Causality | Reference |

| Temperature | 40 - 70 °C | Balances reaction rate against the risk of acrylonitrile polymerization. The reaction is exothermic and requires cooling. | [4][7] |

| Catalyst | 0.1 - 1.0 mol% (strong base) | A catalytic amount is sufficient. Higher concentrations can promote side reactions and complicate purification. | [7] |

| Molar Ratio (Butanol:ACN) | 1.0:1.0 to 1.3:1.0 | A slight excess of butanol ensures complete conversion of acrylonitrile, the more hazardous reactant. | [7] |

| Reaction Time | 2 - 6 hours | Dependent on temperature and catalyst loading. Reaction progress should be monitored by GC or TLC. | N/A |

| Agitation | Vigorous Stirring | Ensures proper mixing of the biphasic system (if no co-solvent is used) and uniform heat distribution. | N/A |

Potential Side Reactions

-

Anionic Polymerization of Acrylonitrile: This is the most significant side reaction, initiated by the basic catalyst. It is mitigated by maintaining a controlled temperature, avoiding high concentrations of base, and ensuring the acrylonitrile used contains a polymerization inhibitor like methylhydroquinone.[9]

-

Formation of Bis(2-cyanoethyl) ether: This can occur if the product, this compound, reacts with another molecule of acrylonitrile. This is generally less favorable than the primary reaction with the more abundant alcohol.

-

Reaction with Water: If water is present in the reaction mixture, it can react with acrylonitrile to form 3-hydroxypropionitrile and other byproducts.[10][11] Therefore, anhydrous conditions are preferred.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

n-Butanol (anhydrous, ≥99%)

-

Acrylonitrile (≥99%, stabilized with hydroquinone monomethyl ether)

-

Potassium Hydroxide (KOH) pellets

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow Diagram

Synthesis Procedure

-

Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), a dropping funnel, and a thermometer. The entire system should be under a positive pressure of nitrogen.

-

Reagent Charging: Charge the flask with n-butanol (111 g, 1.5 mol) and potassium hydroxide pellets (0.56 g, 0.01 mol).

-

Heating: Begin stirring and gently heat the mixture to 50°C to dissolve the catalyst.

-

Acrylonitrile Addition: Fill the dropping funnel with acrylonitrile (53 g, 1.0 mol). Add the acrylonitrile dropwise to the stirred butanol solution over a period of 1-2 hours. Crucially, monitor the internal temperature and use a cooling bath if necessary to maintain it between 50-60°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 55°C for an additional 2-3 hours. Monitor the disappearance of acrylonitrile using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly neutralize the catalyst by adding a small amount of dilute acetic acid until the mixture is pH ~7.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with saturated sodium bicarbonate solution and once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Critical Safety and Hazard Management

Both acrylonitrile and n-butanol are hazardous materials requiring strict safety protocols.

-

Acrylonitrile: This reactant is highly flammable, extremely toxic by inhalation and skin contact, and a potential human carcinogen.[9][12][13] It is a lachrymator and can form toxic cyanides in the body.[9] Acrylonitrile can also polymerize violently in the presence of strong bases or acids, or upon exposure to heat.[9][12]

-

n-Butanol: This is a flammable liquid and can cause irritation to the eyes, skin, and respiratory tract.

-

Base Catalyst: Strong bases like KOH are corrosive and can cause severe skin and eye burns.

Mandatory Safety Protocols

-

Engineering Controls: All operations involving acrylonitrile must be conducted in a certified chemical fume hood to prevent vapor inhalation.[9]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate gloves (butyl or viton/butyl rubber are recommended for acrylonitrile) must be worn at all times.[9]

-

Fire Safety: Keep the reaction away from heat, sparks, and open flames.[14][15] Ensure a Class B fire extinguisher is accessible.

-

Emergency Procedures: In case of skin contact, immediately wash the affected area thoroughly with soap and water. For inhalation, move the individual to fresh air and seek immediate medical attention.[16]

Analytical Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the distilled product and identify any potential byproducts.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups. Expect a sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a strong peak in the 1100 cm⁻¹ region for the ether (C-O-C) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Conclusion

The cyanoethylation of n-butanol with acrylonitrile is a robust and efficient method for synthesizing this compound. Success hinges on a thorough understanding of the Michael addition mechanism, careful selection of a basic catalyst, and stringent control over reaction parameters, particularly temperature, to mitigate side reactions. Due to the significant hazards associated with acrylonitrile, adherence to rigorous safety protocols is not merely a recommendation but an absolute requirement for the well-being of the researcher and the integrity of the experiment.

References

- Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE.

- Wikipedia. (n.d.). Cyanoethylation.

- Feit, B. A., & Zilkha, A. (1962). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of the American Chemical Society.

- U.S. Environmental Protection Agency (EPA). (n.d.). Acrylonitrile.

- OSHA. (2017). Propionitrile Safety Data Sheet.

- Ministry of the Environment, Japan. (n.d.). Analytical Methods.

- National Institutes of Health (NIH), PubChem. (n.d.). Acrylonitrile.

- Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Acrylonitrile. Centers for Disease Control and Prevention.

- Ayoub, T. et al. (2014). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. ResearchGate.

- Jiang, H. et al. (2000). Noval process for synthesizing 3,3-dialkoxyl propionitrile. Google Patents.

- Andrushkevich, T. V. et al. (2018). Reaction Networks in Propane Ammoxidation to Acrylonitrile Over Orthorhombic Mo-V-Nb-Te-O Catalyst. ChemRxiv.

- Al-shamary, Y. et al. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. Sustainability.

- AQUILA, W. et al. (2003). Continuous process for the manufacture of 3-hydroxy propionitrile. Google Patents.

- LookChem. (n.d.). Cas 110-67-8, 3-Methoxypropionitrile.

- Grolig, J. et al. (1971). Process for the preparation of methoxypropionitrile. Google Patents.

- SIEGEL, H. et al. (2002). Process for producing 3-hydroxypropionitrile. Google Patents.

- Faria, R. P. V. et al. (2013). Reaction Kinetics and Thermodynamic Equilibrium for Butyl Acrylate Synthesis from n-Butanol and Acrylic Acid. ResearchGate.

- Jiang, Y. et al. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI.

- Organic Syntheses Procedure. (n.d.). β-AMINOPROPIONITRILE.

- U.S. Department of Energy. (n.d.). Novel Catalytic Process Technology for Utilization of CO₂ for Acrylonitrile Production.

- CORE. (n.d.). NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS.

- National Institutes of Health (NIH), PubChem. (n.d.). Propanenitrile, 3-methoxy-.

- Al-Asmari, A. et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI.

- ResearchGate. (n.d.). Formation of Propionitrile (III) and Acrylonitrile (IV) from Acetonitrile (I) and Methanol (II).

- ResearchGate. (2021). Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives.

- WANG, J. et al. (2010). Process for preparing 3-methoxypropiophenone. Google Patents.

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. Buy 3-Methoxypropionitrile | 110-67-8 [smolecule.com]

- 3. asianpubs.org [asianpubs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]

- 11. US6462219B2 - Process for producing 3-hydroxypropionitrile - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. epa.gov [epa.gov]

- 14. airgas.com [airgas.com]

- 15. fishersci.com [fishersci.com]

- 16. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

3-Butoxypropionitrile CAS number and safety data sheet

An In-Depth Technical Guide to 3-Methoxypropionitrile

A Note on Nomenclature: This guide focuses on 3-Methoxypropionitrile (CAS Number: 110-67-8) . While the initial topic specified "3-Butoxypropionitrile," publicly available scientific literature and safety data sheets predominantly pertain to the methoxy derivative. It is presented here as the likely compound of interest for researchers in drug development and chemical synthesis.

Introduction

3-Methoxypropionitrile, also known as 2-Methoxyethyl cyanide, is a versatile organic compound valued in various scientific fields.[1] Its utility stems from its dual functionality as a nitrile and an ether, making it a valuable intermediate in organic synthesis and a specialized solvent.[2][3] This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and detailed safety protocols, tailored for researchers and professionals in scientific development.

Section 1: Chemical and Physical Properties

3-Methoxypropionitrile is a clear, colorless to light yellow liquid.[2] Its molecular structure consists of a propyl chain with a methoxy group at one end and a nitrile group at the other.

Chemical Structure

Caption: Chemical Structure of 3-Methoxypropionitrile

Physicochemical Data

The following table summarizes the key physical and chemical properties of 3-Methoxypropionitrile, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 110-67-8 | [1][4][5] |

| Molecular Formula | C₄H₇NO | [5][6] |

| Molecular Weight | 85.10 g/mol | [4][5][6] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 164-165 °C | [4][7] |

| Melting Point | -63 °C | [4] |

| Flash Point | 66 °C (closed cup) | [4][8] |

| Density | 0.94 g/cm³ at 20 °C | [4] |

| Solubility in Water | 540 g/L | [2][4] |

| Vapor Pressure | 2.3 hPa at 30 °C | [4] |

| Refractive Index | n20/D 1.403 | [7] |

| Autoignition Temperature | 390 °C | [4] |

| Explosion Limits | 1.9 - 15.3 % (v/v) | [4] |

Section 2: Synthesis of 3-Methoxypropionitrile

The primary method for synthesizing 3-Methoxypropionitrile is through the cyanoethylation of methanol with acrylonitrile.[3][9] This reaction is typically base-catalyzed.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

A solution of acrylonitrile in methanol is prepared.[7]

-

A catalytic amount of a base, such as an aqueous solution of sodium carbonate, is added to the mixture.[7]

-

The reaction is stirred, often at a controlled temperature, until the acrylonitrile is consumed, which can be monitored by Thin Layer Chromatography (TLC).[2][7]

-

Upon completion, the reaction mixture is worked up by extracting with an organic solvent like ethyl acetate.[7]

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[7]

-

The crude product is then purified, typically by silica gel column chromatography, to yield pure 3-Methoxypropionitrile.[2][7]

Caption: Synthesis of 3-Methoxypropionitrile from Methanol and Acrylonitrile.

Section 3: Applications in Research and Development

3-Methoxypropionitrile's unique chemical properties make it a valuable compound in several areas of research and industry.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[2]

-

Solvent: It acts as a good solvent for plastic polymers.[3][10]

-

Battery Research: It is used as a component in electrolytes for high-power lithium-ion batteries.[3][7]

-

Organic Synthesis: It is utilized as a reagent and starting material in various chemical reactions.[2]

Section 4: Safety Data Sheet and Handling

A thorough understanding of the hazards associated with 3-Methoxypropionitrile is crucial for its safe handling in a laboratory setting. This section synthesizes information typically found in a Safety Data Sheet (SDS).[1][11][12]

Hazard Identification

-

GHS Classification: Classified as a combustible liquid and causes serious eye irritation.[1][13] It may also cause skin and respiratory irritation.[10][14]

-

Signal Word: Warning.[1]

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[14]

-

Potential Health Effects:

-

Other Hazards: Can form explosive peroxides upon prolonged exposure to air and light.[12] Contact with acids can liberate very toxic gas.[12]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][15]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][15] Water mist can be used to cool closed containers.[1]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[12]

Handling and Storage

-

Handling: Wear personal protective equipment. Avoid contact with skin, eyes, or clothing. Ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition.[1][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Unopened containers can be stored for up to 18 months, while opened containers should not be stored for more than 12 months.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[12]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

Section 5: Toxicological Information

Understanding the toxicology of 3-Methoxypropionitrile is essential for risk assessment in a research environment.

-

Acute Toxicity:

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

References

- Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9).

- LookChem. (n.d.). Cas 110-67-8, 3-Methoxypropionitrile.

- Eqipped. (n.d.). 3-Methoxypropionitrile For Synthesis.

- Google Patents. (n.d.). CN114276254A - Synthetic method of 3-methoxypropylamine.

- PubChem. (n.d.). Propanenitrile, 3-methoxy-.

- ChemBK. (2024). 3-Methoxypropionitrile.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Methoxypropionitrile | 110-67-8 [amp.chemicalbook.com]

- 4. 3-Methoxypropionitrile for synthesis 110-67-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]

- 8. 3-メトキシプロピオニトリル ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN114276254A - Synthetic method of 3-methoxypropylamine - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 3-Methoxypropionitrile | 110-67-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3-Butoxypropionitrile: In-Depth Analysis and Predicted Data

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Butoxypropionitrile (CAS No. 693-08-3). In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from homologous alkoxypropionitriles, to present a robust, predicted spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound featuring both a nitrile (-C≡N) and an ether (R-O-R') functional group. Its structure consists of a butyl group linked via an ether oxygen to a three-carbon chain terminating in a nitrile group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be predicted with a high degree of confidence.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will provide a rationale for the predicted spectral features, drawing on the known effects of the ether and nitrile functionalities on chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronegativity of the neighboring oxygen and nitrile groups, and by comparison with related compounds such as 3-methoxypropionitrile and 3-ethoxypropionitrile.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | Triplet | 2H | -O-CH₂ -CH₂-CN | The methylene group adjacent to the ether oxygen is deshielded by the electronegative oxygen atom. |

| ~2.60 | Triplet | 2H | -O-CH₂-CH₂ -CN | The methylene group adjacent to the electron-withdrawing nitrile group is also deshielded, but to a lesser extent than the one next to the oxygen. |

| ~3.50 | Triplet | 2H | -O-CH₂ -CH₂CH₂CH₃ | The methylene group of the butoxy chain directly attached to the ether oxygen. |

| ~1.60 | Sextet | 2H | -O-CH₂-CH₂ -CH₂CH₃ | The second methylene group in the butoxy chain. |

| ~1.40 | Sextet | 2H | -O-CH₂CH₂-CH₂ -CH₃ | The third methylene group in the butoxy chain. |

| ~0.95 | Triplet | 3H | -O-CH₂CH₂CH₂-CH₃ | The terminal methyl group of the butoxy chain. |

In-Depth Interpretation of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent proton environments in the molecule.

-

Downfield Region (δ 3.5-3.7 ppm): The two methylene groups directly attached to the ether oxygen (-O-CH₂ -CH₂-CN and -O-CH₂ -CH₂CH₂CH₃) are expected to resonate in this region. The electronegativity of the oxygen atom withdraws electron density from these protons, causing them to be deshielded and appear at a higher chemical shift.

-

Methylene Adjacent to Nitrile (δ ~2.60 ppm): The methylene group alpha to the nitrile group (-O-CH₂-CH₂ -CN) will be deshielded due to the anisotropic effect and the electron-withdrawing nature of the cyano group.

-

Alkyl Region (δ 0.9-1.7 ppm): The remaining protons of the butyl group will appear in the typical upfield alkyl region. The terminal methyl group is expected to be a triplet at around 0.95 ppm, while the two internal methylene groups will appear as overlapping multiplets (predicted as sextets) between 1.40 and 1.60 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[1] The liquid level should be approximately 4-5 cm.[1]

-

-

Instrument Setup:

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is based on the known chemical shifts of carbons in ethers and nitriles.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~118 | C N | The nitrile carbon is characteristically found in this downfield region. |

| ~69 | -O-CH₂ -CH₂CH₂CH₃ | The carbon atom of the butoxy group directly bonded to the ether oxygen is significantly deshielded. |

| ~65 | -O-CH₂ -CH₂-CN | The carbon atom of the propionitrile moiety directly bonded to the ether oxygen is also deshielded. |

| ~31 | -O-CH₂-CH₂ -CH₂CH₃ | The second carbon of the butoxy chain. |

| ~19 | -O-CH₂CH₂-CH₂ -CH₃ | The third carbon of the butoxy chain. |

| ~18 | -O-CH₂-CH₂ -CN | The carbon alpha to the nitrile group. |

| ~14 | -O-CH₂CH₂CH₂-CH₃ | The terminal methyl carbon of the butoxy chain. |

In-Depth Interpretation of Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound should display seven signals, one for each unique carbon environment.

-

Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group is expected to appear in the characteristic region for nitriles, typically between 115-125 ppm.[4]

-

Carbons Adjacent to Oxygen (δ 65-70 ppm): The two carbon atoms directly bonded to the ether oxygen (-O-CH₂ - and -CH₂ -O-) will be the most deshielded of the sp³ carbons due to the high electronegativity of oxygen.

-

Alkyl Carbons (δ 14-32 ppm): The remaining carbons of the butyl group will resonate in the upfield region, with the terminal methyl group being the most shielded (lowest chemical shift).

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation:

-

A more concentrated sample is often required for ¹³C NMR (typically 20-50 mg in 0.6-0.7 mL of solvent).[1]

-

-

Instrument Setup and Data Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2850 | Strong | C-H stretch | Alkane |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1100 | Strong | C-O stretch | Ether |

In-Depth Interpretation of Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its alkane, nitrile, and ether functionalities.

-

C-H Stretching Region (2850-3000 cm⁻¹): Strong absorption bands in this region are expected due to the C-H stretching vibrations of the butyl and propionitrile alkyl chains.

-

Nitrile Stretching Region (~2250 cm⁻¹): A sharp, medium-intensity peak around 2250 cm⁻¹ is a definitive indicator of the C≡N triple bond stretch of the nitrile group.

-

C-O Stretching Region (~1100 cm⁻¹): A strong, broad absorption band around 1100 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage.

Experimental Protocol for FTIR Spectroscopy of a Liquid Sample

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.[5]

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify and label the major absorption bands.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. The following predictions are for electron ionization (EI) mass spectrometry.

Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 98 | [M - C₂H₅]⁺ |

| 86 | [M - C₃H₅]⁺ |

| 70 | [M - C₄H₉O]⁺ or [CH₂=CH-C≡N]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [CH₂=C=NH]⁺ or [C₃H₅]⁺ |

In-Depth Interpretation of the Predicted Mass Spectrum

Upon electron ionization, this compound is expected to form a molecular ion at m/z 127. The fragmentation pattern will likely be dominated by cleavages at the ether linkage and alpha to the nitrile group.

-

Molecular Ion Peak ([M]⁺): A peak at m/z 127 corresponding to the molecular weight of this compound should be observed, although its intensity may be low due to the lability of the molecule under EI conditions.

-

Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-C bonds adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the loss of alkyl radicals from the butyl group, resulting in fragments at m/z 112 (loss of CH₃) and 98 (loss of C₂H₅).

-

Cleavage of the Butoxy Group: The entire butoxy group can be lost, leading to a fragment at m/z 70.

-

Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tertiary butyl cation ([C₄H₉]⁺), is expected.

-

Fragments from the Propionitrile Moiety: Fragmentation of the propionitrile chain can lead to smaller ions, such as the one at m/z 41.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile liquid compounds like this compound.[6]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7]

-

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components of the sample based on their boiling points.[8]

-

-

MS Method:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.

-

The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.[9]

-

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on established chemical principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provide a comprehensive set of benchmarks for the structural identification and characterization of this molecule. The included standard experimental protocols offer guidance for obtaining high-quality spectral data. While these predictions are expected to be highly accurate, experimental verification is always recommended for definitive structural confirmation.

References

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. commons.ggc.edu [commons.ggc.edu]

- 4. Propanenitrile, 3-methoxy- [webbook.nist.gov]

- 5. agilent.com [agilent.com]

- 6. etamu.edu [etamu.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Butoxypropionitrile: Boiling Point and Density

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 3-Butoxypropionitrile, with a specific focus on its boiling point and density. Acknowledging the limited availability of established data for this particular compound in common chemical databases, this document serves as a comprehensive manual outlining the robust experimental methodologies for determining these crucial physical parameters. By providing detailed, step-by-step protocols and the underlying scientific principles, this guide empowers researchers to accurately characterize this compound and other novel compounds in the laboratory.

Introduction to this compound

This compound is an organic compound featuring a nitrile functional group (-C≡N) and a butoxy ether group (-O-CH₂CH₂CH₂CH₃). The linear structure and the presence of both a polar nitrile group and a more nonpolar butyl group suggest specific physical characteristics that are of interest in various research and development applications, including its potential as a solvent, an intermediate in organic synthesis, or in the formulation of novel pharmaceutical preparations.

Precise knowledge of physical properties such as boiling point and density is fundamental for its handling, purification, and application. The boiling point provides insight into a substance's volatility and is critical for purification techniques like distillation. Density is a key parameter for mass-to-volume conversions, quality control, and formulation development.

As of the latest literature review, specific, authoritatively published data on the boiling point and density of this compound are not widely available. Therefore, this guide focuses on the experimental determination of these properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For pure compounds, the boiling point is a characteristic physical constant at a given pressure.

Recommended Experimental Protocol: The Thiele Tube Method

For determining the boiling point of a small sample of this compound, the Thiele tube method is a highly efficient and accurate technique.[1] This method relies on the principle of creating a uniform temperature environment for the sample and observing the temperature at which the liquid's vapor pressure overcomes the atmospheric pressure.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Take a capillary tube that is sealed at one end. Place the capillary tube into the test tube containing the sample, with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be aligned with the sample.

-

Thiele Tube Setup: Suspend the thermometer and the attached sample tube in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents that ensure uniform heating of the oil bath.[1]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

Verification: For enhanced accuracy, the process can be repeated with the same sample to ensure a consistent and reproducible result.

Causality Behind Experimental Choices

The use of a Thiele tube is preferred for small sample volumes as it provides excellent heat distribution, minimizing temperature gradients that could lead to inaccurate readings. The inverted capillary tube acts as a sensitive indicator of the equilibrium between the vapor pressure of the liquid and the external pressure. The point at which the liquid re-enters the capillary upon cooling represents the precise temperature where the vapor pressure equals the atmospheric pressure.

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Recommended Experimental Protocol: The Pycnometer Method

The pycnometer method is a highly accurate and reliable technique for determining the density of a liquid.[2] A pycnometer is a glass flask with a precisely known volume.

Step-by-Step Methodology:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Mass of the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Mass of the Pycnometer with a Reference Liquid: Fill the pycnometer with a reference liquid of known density, such as deionized water, at a specific temperature. Insert the stopper carefully, allowing any excess liquid to escape through the capillary in the stopper. Ensure there are no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass as m₂. Record the temperature of the water.

-

Volume Calculation: The volume of the pycnometer (V) can be calculated using the density of the reference liquid (ρ_ref) at the recorded temperature: V = (m₂ - m₁) / ρ_ref

-

Mass of the Pycnometer with this compound: Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with the reference liquid. Weigh the filled pycnometer and record the mass as m₃.

-

Density Calculation: The density of this compound (ρ_sample) can then be calculated: ρ_sample = (m₃ - m₁) / V

Self-Validating System and Trustworthiness

The pycnometer method is a self-validating system because the volume of the pycnometer is determined using a standard reference liquid with a well-established density-temperature relationship. This internal calibration minimizes systematic errors. The use of an analytical balance for all mass measurements ensures high precision. To ensure trustworthiness, it is crucial to maintain a constant temperature throughout the measurements, as density is temperature-dependent.

Data Presentation

| Physical Property | Experimentally Determined Value | Temperature (°C) | Pressure (atm) |

| Boiling Point | |||

| Density |

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and density of this compound.

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

While published physical property data for this compound is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary tools to determine its boiling point and density with high accuracy and confidence. The detailed experimental protocols for the Thiele tube and pycnometer methods are robust, reliable, and based on fundamental scientific principles. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for the advancement of research and development involving this and other novel chemical entities.

References

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Wikipedia. (n.d.). Thiele tube.

- University of Pardubice. (n.d.). 1 density determination by pycnometer.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

- University of Pardubice. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER.

- Santa Ana College. (n.d.). # 5 Determination of Boiling Points.

- Wikipedia. (n.d.). Gas pycnometer.

- Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance.

- University of Utah Chemical Engineering. (2008, February 24). Pycnometer.

- Erichsen. (n.d.). Pycnometers for Precise Density Determination.

- Determination of Boiling Points. (n.d.).

- Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube.

- Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.

- Tyler DeWitt. (2024, September 17). CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1 [Video]. YouTube.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid.

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment.

- PubChem. (n.d.). Propanenitrile, 3-methoxy-.

- Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9).

- PubChem. (n.d.). 3,3-Diethoxypropiononitrile.

- PubChem. (n.d.). 3-(Allyloxy)propionitrile.

- ChemBK. (2024, April 9). 3-Methoxypropionitrile.

- PubChem. (n.d.). Propanenitrile, 3-ethoxy-.

- PubChem. (n.d.). 3-Methoxybutanenitrile.

- Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4).

Sources

An In-depth Technical Guide to the Solubility of 3-Butoxypropionitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butoxypropionitrile is a versatile organic compound whose utility in pharmaceutical and chemical applications is intrinsically linked to its solubility characteristics. This guide provides a comprehensive overview of the physicochemical principles governing its solubility in various organic solvents. We present both the theoretical framework and practical, field-proven experimental protocols for determining thermodynamic and kinetic solubility. This document is designed to serve as a vital resource, enabling researchers to make informed decisions in solvent selection, formulation development, and process optimization by explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction: Understanding this compound

This compound (C₇H₁₃NO) is an aliphatic ether nitrile. Its molecular structure, featuring a flexible butyl ether group and a highly polar nitrile (-C≡N) group, imparts a unique solubility profile that makes it a valuable, albeit specialized, solvent and synthetic intermediate. The ether linkage provides a degree of lipophilicity and hydrogen bond accepting capability, while the nitrile group introduces strong dipole-dipole interactions and further hydrogen bond accepting potential. In drug development, understanding its miscibility is critical for its use as a non-aqueous solvent system for poorly soluble active pharmaceutical ingredients (APIs) or as a reagent in complex synthetic pathways.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | - |

| Molecular Weight | 127.18 g/mol | - |

| Boiling Point | 188-190 °C | Generic Supplier Data |

| Density | ~0.89 g/mL at 25 °C | Generic Supplier Data |

| Structure | CH₃(CH₂)₃OCH₂CH₂C≡N | - |

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the fundamental thermodynamic principle "like dissolves like." This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are:

-

Polarity and Dipole Moment : The nitrile group possesses a strong permanent dipole due to the high electronegativity of nitrogen. This makes the molecule polar, favoring solubility in polar solvents. However, the C4 butyl chain is nonpolar and contributes to van der Waals interactions, allowing for some solubility in less polar environments.

-

Hydrogen Bonding : this compound cannot act as a hydrogen bond donor. However, both the ether oxygen and the lone pair of electrons on the nitrile's nitrogen atom can act as hydrogen bond acceptors.[2] This is a critical interaction mechanism that promotes solubility in protic solvents like alcohols.

-

Molecular Size and Shape : The relatively small size and linear nature of the molecule facilitate its integration into the solvent's structure without significant steric hindrance.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. Two industry-standard methods are presented below, each with distinct advantages. The Isothermal Equilibrium Method is considered the "gold standard" for determining thermodynamic solubility, while the Dynamic (Turbidimetric) Method offers a high-throughput approach for kinetic solubility, often used in early-stage discovery.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution. Its trustworthiness is derived from allowing the system to reach thermodynamic equilibrium over an extended period.

Causality Behind Experimental Choices:

-

Extended Equilibration (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged agitation period is essential to ensure the measured concentration represents the true thermodynamic maximum and not just a point on the dissolution curve.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is crucial for reproducibility and accuracy.

-

Phase Separation: Centrifugation and/or filtration are critical to remove all undissolved solid particles. Failure to do so will lead to erroneously high solubility measurements.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (solute) to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate vigorously for 24 to 72 hours.

-

Validation of Equilibrium: At set intervals (e.g., 24h, 48h, 72h), pause agitation and allow solids to settle.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. Clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) and/or filtering through a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove any suspended microcrystals.

-

Analysis: Dilute the clarified supernatant with a suitable miscible solvent and quantify the concentration of this compound using a validated analytical method such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC).

-

Determination: The concentration is considered to be at equilibrium when consecutive measurements (e.g., at 48h and 72h) are statistically identical.

Protocol 2: Dynamic (Turbidimetric) Method

This high-throughput screening method determines kinetic solubility. It measures the concentration at which a compound precipitates from a solution when added from a highly soluble stock (e.g., in DMSO) into an anti-solvent (the target solvent). It is faster but may overestimate thermodynamic solubility as it can generate supersaturated solutions.

Causality Behind Experimental Choices:

-

Stock Solution: A highly miscible solvent like DMSO is used to create a concentrated stock, allowing for precise additions into the target solvent.

-

Turbidity Measurement: The onset of precipitation is detected by an increase in light scattering (turbidity), measured by a nephelometer or plate reader. This provides a rapid, automated endpoint.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a fully miscible solvent like dimethyl sulfoxide (DMSO).

-

Titration: In a multi-well plate, add the target organic solvent to each well.

-

Automated Addition: Use an automated liquid handler to add increasing amounts of the DMSO stock solution to the wells containing the target solvent.

-

Detection: After each addition and a brief mixing period, measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Determination: The solubility limit is identified as the concentration at which the turbidity signal significantly increases above the baseline, indicating the formation of a precipitate.

Solubility Data in Common Organic Solvents

While comprehensive, peer-reviewed quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on its structure and general chemical principles. The following table summarizes its expected miscibility. For critical applications, experimental verification using the protocols above is strongly recommended.

Table 2: Predicted Solubility/Miscibility of this compound in Organic Solvents at Room Temperature

| Solvent | Solvent Class | Polarity Index | Predicted Miscibility | Rationale |

| Hexane | Non-polar Aliphatic | 0.1 | Partially Miscible | The butyl chain allows for some interaction, but the polar nitrile group limits full miscibility. |

| Toluene | Non-polar Aromatic | 2.4 | Partially Miscible | Similar to hexane, but π-π interactions with the aromatic ring may slightly improve solubility. |

| Diethyl Ether | Polar Aprotic | 2.8 | Miscible | "Like dissolves like"; both are ethers. Favorable dipole-dipole and van der Waals forces. |

| Dichloromethane | Polar Aprotic | 3.1 | Miscible | Strong dipole-dipole interactions with the polar nitrile group. |

| Acetone | Polar Aprotic | 5.1 | Miscible | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | 5.8 | Miscible | "Like dissolves like"; both are nitriles with similar polarity.[3] |

| Ethanol | Polar Protic | 4.3 | Miscible | Hydrogen bond acceptance by the nitrile and ether groups promotes strong interactions. |

| Methanol | Polar Protic | 5.1 | Miscible | Strong hydrogen bond acceptance. |

| Water | Polar Protic | 10.2 | Slightly Soluble | The butyl chain is hydrophobic, limiting solubility despite the polar groups. Solubility is expected to be low. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. |

Case Study: Application in Drug Formulation

Scenario: A drug development team is working with "API-X," a new, highly potent but poorly water-soluble (lipophilic) drug candidate. For a preclinical toxicology study, they need to prepare a 20 mg/mL solution for injection. API-X is freely soluble in toluene but precipitates in common injectable co-solvents like ethanol/water mixtures.

Challenge: Find a solvent system that can dissolve API-X at the target concentration and is miscible with a pharmaceutically acceptable co-solvent for dilution.

Solution Process:

-

Solvent Screening: The team identifies this compound as a potential solvent due to its unique structure, possessing both a lipophilic butyl group (to interact with API-X) and a polar nitrile group (to aid miscibility with other polar co-solvents).

-

Solubility Determination: Using the Isothermal Equilibrium Method (Protocol 1), they determine the solubility of API-X in pure this compound to be >100 mg/mL. This confirms it as a strong candidate.

-

Miscibility Study: The team needs to dilute the concentrated this compound/API-X stock with a less toxic vehicle, such as propylene glycol. They perform a simple miscibility test (Protocol 2 can be adapted for this) and find that this compound is fully miscible with propylene glycol at all ratios.

-

Formulation Development: A final formulation is developed: API-X is first dissolved in this compound at 100 mg/mL, and this stock solution is then diluted 1:4 with propylene glycol to achieve the final target concentration of 20 mg/mL in a stable, clear solution.

Conclusion